molecular formula C17H27N5O2S2 B2606604 2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105227-01-7

2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2606604
CAS No.: 1105227-01-7
M. Wt: 397.56
InChI Key: ALFXWBUOVARTHA-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in pharmaceuticals due to its ability to improve solubility and bioavailability . The presence of a thiadiazole ring suggests potential biological activity, as thiadiazole derivatives are known to exhibit a wide range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring and the thiadiazole ring would contribute to the rigidity of the molecule, while the cyclopentanecarbonyl group could introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the piperazine ring. These groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could improve solubility, while the thiadiazole ring could influence the compound’s acidity and basicity .

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that have been synthesized for various research purposes, including the study of their chemical properties and reactivity. For instance, novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized, demonstrating potential biological activities such as antimicrobial effects. These compounds are synthesized using aminothiourea and carbon disulfide as starting materials, highlighting their chemical versatility and the interest in exploring their reactivity and potential applications in materials science and chemistry (Z. Xia, 2015).

Biological Activities

The biological activities of compounds related to "2-((5-(4-(cyclopentanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide" have been a significant area of research. Studies have focused on evaluating these compounds for their potential antimicrobial, antiviral, and insecticidal activities. For example, certain 1,3,4-thiadiazole derivatives have been assessed for their insecticidal properties against the cotton leafworm, demonstrating the potential utility of these compounds in agricultural applications (A. Fadda et al., 2017).

Antimicrobial and Antileishmanial Activities

Compounds featuring the thiadiazole and piperazine scaffolds have been studied for their antimicrobial activities. Some derivatives have shown promise as antibacterial agents against various bacterial strains, including those resistant to traditional antibiotics. Additionally, novel derivatives have been evaluated for their leishmanicidal activity, offering potential new treatments for parasitic diseases (A. Foroumadi et al., 2005).

Catalysis and Material Science Applications

Research into the synthesis and applications of piperazine-based ligands and their metal complexes reveals their significance in catalysis and material science. Piperazine derivatives have been used in metal-organic frameworks (MOFs) and as catalysts in various chemical reactions, underscoring the importance of these compounds in advancing materials science and chemical engineering (R. Kant & S. Maji, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity, potential therapeutic applications, and optimization of its physical and chemical properties .

Properties

IUPAC Name

2-[[5-[4-(cyclopentanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2S2/c1-12(2)18-14(23)11-25-17-20-19-16(26-17)22-9-7-21(8-10-22)15(24)13-5-3-4-6-13/h12-13H,3-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFXWBUOVARTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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